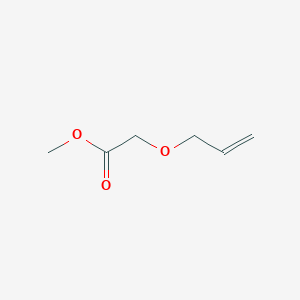
Methyl 2-(prop-2-en-1-yloxy)acetate
Vue d'ensemble
Description
“Methyl 2-(prop-2-en-1-yloxy)acetate” is a chemical compound with the CAS Number: 25130-82-9 . It has a molecular weight of 130.14 and its IUPAC name is methyl (allyloxy)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(prop-2-en-1-yloxy)acetate” is C6H10O3 . The InChI Code is 1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 and the InChI key is WTZZKRFPAXYNTE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(prop-2-en-1-yloxy)acetate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 2-(prop-2-en-1-yloxy)acetate” is a liquid at room temperature . Unfortunately, no data is currently available for its boiling point .Applications De Recherche Scientifique
High Pressure CO2 Solubility in Ionic Liquids
Research on the solubility of CO2 in protic ionic liquids, including compounds based on carboxylic acids, highlights the potential of these substances in CO2 capture and natural gas sweetening processes. This application is relevant due to the increasing interest in reducing greenhouse gas emissions and improving the efficiency of gas purification technologies (Mattedi et al., 2011).
Odour Thresholds of Acetates
A study on the odour thresholds of various acetates, including branched and straight-chain compounds, reveals the significance of these substances in flavor and fragrance industries. The research provides insights into how slight modifications in chemical structure can drastically change sensory perceptions, which is crucial for designing compounds with desired olfactory properties (Takeoka et al., 1996).
Propionate Metabolism by Plant Tissues
The study of propionate metabolism in higher plants offers insights into the biochemical pathways plants use to metabolize various organic acids, including those structurally related to Methyl 2-(prop-2-en-1-yloxy)acetate. Understanding these metabolic processes is essential for biotechnological applications, such as biofuel production and the synthesis of valuable biochemicals (Hatch & Stumpf, 1962)
Acetone Reaction with OH Radicals
Research on the reaction of acetone with OH radicals, including the formation of 2-oxo-propyl radicals, is critical for understanding atmospheric chemistry and the fate of organic compounds in the environment. Such studies contribute to our knowledge of air pollution and the chemical mechanisms behind it (Turpin et al., 2003).
Catalysis and Surface Chemistry on TiO2 Surfaces
Investigations into the reactivities of TiO2 surfaces for acetic acid decomposition under various conditions shed light on the potential of Methyl 2-(prop-2-en-1-yloxy)acetate and similar compounds in catalysis and surface chemistry. These findings are pertinent for developing catalysts for environmental purification and chemical synthesis processes (Kim & Barteau, 1990).
Safety and Hazards
“Methyl 2-(prop-2-en-1-yloxy)acetate” is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-prop-2-enoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZKRFPAXYNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

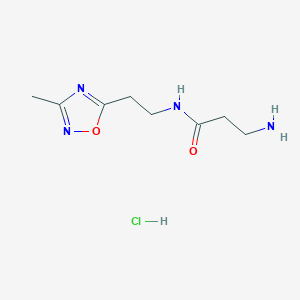
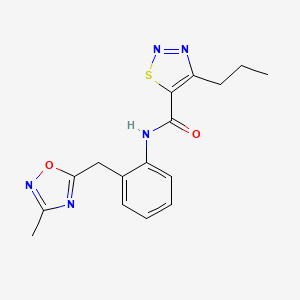
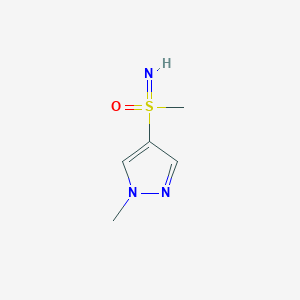

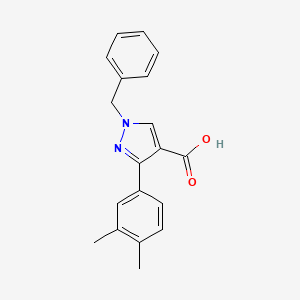
![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)
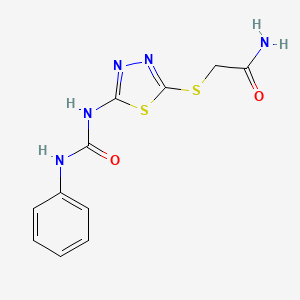
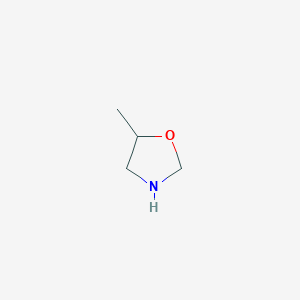

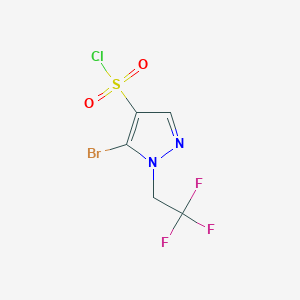
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)